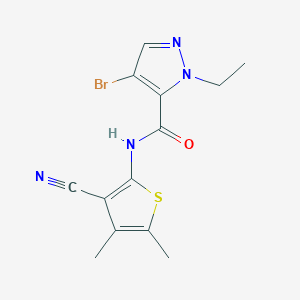![molecular formula C21H26N2O2 B4875371 1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4875371.png)
1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine, also known as MPBP, is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPBP is a molecule with a complex structure that has been synthesized using various methods.
Mechanism of Action
1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine acts as a partial agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been shown to increase the release of serotonin in the brain, which leads to an increase in the activation of the 5-HT1A receptor. This activation of the receptor leads to a decrease in anxiety and stress-related behaviors.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to decrease anxiety and stress-related behaviors in animal models. This compound has also been shown to increase the release of serotonin in the brain, which leads to an increase in the activation of the 5-HT1A receptor. This activation of the receptor leads to a decrease in anxiety and stress-related behaviors.
Advantages and Limitations for Lab Experiments
1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine has several advantages for lab experiments, including its high affinity and selectivity for the serotonin 5-HT1A receptor. This compound has also been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one of the limitations of this compound is its complex structure, which requires special care and attention to detail during synthesis.
Future Directions
There are several future directions for the study of 1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine. One potential direction is the investigation of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the development of new and more efficient synthesis methods for this compound. Additionally, the investigation of the structure-activity relationship of this compound could lead to the development of more potent and selective compounds.
Synthesis Methods
1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine can be synthesized using various methods, including the condensation reaction of 1-(2-methylphenoxy)butan-2-one with 4-phenylpiperazine. Another method involves the reaction of 1-(2-methylphenoxy)butan-2-ol with 4-phenylpiperazine in the presence of a dehydrating agent. The synthesis of this compound requires special care and attention to detail, as it is a complex molecule that requires a high level of purity.
Scientific Research Applications
1-[2-(2-methylphenoxy)butanoyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been used in various scientific research studies, including the investigation of the role of the 5-HT1A receptor in depression, anxiety, and stress-related disorders. This compound has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-19(25-20-12-8-7-9-17(20)2)21(24)23-15-13-22(14-16-23)18-10-5-4-6-11-18/h4-12,19H,3,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUAFEKRWDDLKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)C2=CC=CC=C2)OC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dimethyl 5-{[(4-benzyl-1-piperidinyl)acetyl]amino}isophthalate](/img/structure/B4875297.png)

![ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4875305.png)
![2-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B4875308.png)

![N-[(4-aminophenyl)sulfonyl]-2-(4-isobutylphenyl)propanamide](/img/structure/B4875329.png)
![2,4-dichloro-6-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4875342.png)
![N-(4-chloro-3-methylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4875349.png)
![N-[3-(diethylamino)propyl]-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4875351.png)
![5-[(5-iodo-2-furyl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4875359.png)
![2-[({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4875361.png)


